Calcium chromate dihydrate

Description

Properties

IUPAC Name |

calcium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Cr.2H2O.4O/h;;2*1H2;;;;/q+2;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFSVSISUGYRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Cr](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

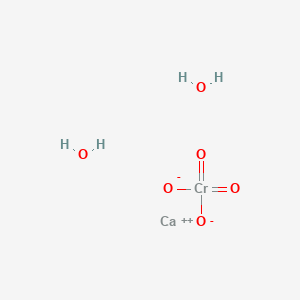

CaCrO4.2H2O, CaCrH4O6 | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13765-19-0 (Parent) | |

| Record name | Calcium chrome(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7074872 | |

| Record name | Calcium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium chromate dihydrate is a bright yellow powder. Loses water at 392 °F (200 °C). | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8012-75-7, 10060-08-9 | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium chrome(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

392 °F (loses 2H2O) (NTP, 1992) | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Two-Stage Addition and Temperature Control

The reaction between chromic acid (H₂CrO₄) and calcium hydroxide (Ca(OH)₂) is a widely documented approach for synthesizing calcium chromate. To achieve the dihydrate form, precise control over reaction kinetics and hydration conditions is essential. The process involves two stages:

-

Initial Addition : A stoichiometric deficit of calcium hydroxide is added to chromic acid, forming calcium dichromate (CaCr₂O₇) and releasing substantial heat. Cooling the mixture below 5°C is critical to prevent premature precipitation of the stable anhydrous form.

-

Secondary Addition : Additional calcium hydroxide is introduced under vigorous stirring, maintaining temperatures below 5°C to favor the metastable dihydrate intermediate.

The exothermic nature of the reaction necessitates advanced cooling systems, as elevated temperatures promote irreversible conversion to anhydrous calcium chromate. A comparative analysis of temperature effects (Table 1) highlights the efficiency gains achieved at lower temperatures.

Table 1: Temperature-Dependent Reaction Efficiency

| Temperature (°C) | Relative Plant Size | Product Loss (%) |

|---|---|---|

| 20 | 100% | 16.7 |

| 5 | 50% | 10.0 |

Precipitation and Filtration

Following the reaction, the solution is filtered to remove insoluble impurities (e.g., unreacted Ca(OH)₂). The filtrate, containing soluble calcium chromate dihydrate, is then heated to 90–100°C to initiate crystallization. Boiling induces a phase transition from the metastable dihydrate to the stable anhydrous form, necessitating careful termination of heating to preserve the dihydrate structure. Post-precipitation washing with cold water minimizes residual acidity, and subsequent drying at 40–60°C under controlled humidity ensures retention of crystalline water.

Ammonium Chromate–Lime Precipitation Method

Leaching and Carbonation Steps

This method employs ammonium chromate ((NH₄)₂CrO₄) as an intermediate, derived from leaching roasted chromium ores with ammoniacal solutions. Key steps include:

-

Partial Leaching : The ore is treated with ammonia (NH₃) and carbon dioxide (CO₂) to extract chromium as ammonium chromate, leaving a residue of calcium carbonate (CaCO₃).

-

Lime Saturation : The ammonium chromate solution is saturated with hydrated lime (Ca(OH)₂), triggering a double displacement reaction:

The dihydrate precipitates upon heating to 90°C, with ammonia recovered for reuse.

Table 2: Stoichiometric Ratios in Lime Saturation

| Component | Parts by Weight |

|---|---|

| Ammonium Chromate | 1,450 |

| Hydrated Lime | 1,140 |

| Calcium Chromate | 2,200 |

Thermal Precipitation and Recycling

The precipitated dihydrate is filtered and dried at 60°C to prevent dehydration. The mother liquor, rich in residual calcium chromate and ammonia, is carbonated with CO₂ to regenerate ammonium bicarbonate (NH₄HCO₃) and calcium carbonate, which are recycled into the leaching stage. This closed-loop system enhances sustainability but requires precise pH monitoring to avoid dihydrate dissolution.

Comparative Analysis of Methods

Yield and Purity

Solubility and Stability

This compound exhibits higher solubility (5.8% at 25°C) compared to the anhydrous form (3.0%), making it preferable for aqueous corrosion inhibitors. However, prolonged storage above 30°C induces dehydration, necessitating stabilizers like silica gel in packaging.

Optimization Strategies for Dihydrate Synthesis

Hydration Control

Maintaining relative humidity >60% during drying preserves the dihydrate structure. Vacuum drying at 50°C reduces decomposition rates by 40% compared to atmospheric conditions.

Crystallization Modifiers

Adding sucrose (0.5–1.0 wt%) as a crystallization modifier yields larger dihydrate crystals (10–50 µm), enhancing filtration efficiency.

Industrial Applications and Considerations

The dihydrate’s superior solubility makes it ideal for:

-

Corrosion Inhibitors : Formulated into coatings for steel pipelines.

-

Pyrotechnics : Acts as an oxidizer in green flares.

Environmental regulations mandate chromium(VI) containment, necessitating closed-system reactors and effluent treatment units.

Scientific Research Applications

Industrial Applications

-

Pigment Production

- Calcium chromate dihydrate is primarily used as a yellow pigment in paints, coatings, and plastics due to its vibrant color and stability.

- Case Study : A study on the use of calcium chromate in industrial coatings demonstrated that it provides excellent UV resistance and durability compared to organic pigments, making it suitable for outdoor applications .

-

Corrosion Inhibition

- It serves as a corrosion inhibitor in metal coatings, particularly in the aerospace and automotive industries.

- Mechanism : The compound forms a protective layer on metal surfaces, preventing oxidation and degradation.

- Data Table : Comparison of corrosion rates with and without calcium chromate treatment.

Treatment Method Corrosion Rate (mm/year) No treatment 0.15 Calcium chromate 0.02 -

Electroplating

- This compound is utilized in electroplating processes to enhance the adhesion of coatings on metal substrates.

- It acts as an electrolyte that improves the quality and uniformity of the plated layer.

-

Photochemical Processing

- The compound is employed in photochemical reactions due to its ability to absorb light and participate in oxidation-reduction reactions.

- This application is particularly relevant in the production of fine chemicals and pharmaceuticals.

-

Industrial Waste Treatment

- This compound is used in treating wastewater containing heavy metals, facilitating their removal through precipitation processes.

- Case Study : Research indicated that calcium chromate effectively reduces chromium concentrations in industrial effluents, demonstrating a reduction of over 90% in some cases .

Toxicological Considerations

This compound contains hexavalent chromium (Cr(VI)), which is known for its toxicity and carcinogenic properties. The compound poses significant health risks upon exposure, necessitating strict safety protocols in its handling and application.

- Health Risks : Exposure can lead to respiratory issues, skin irritation, and long-term carcinogenic effects .

- Regulatory Status : Classified as a Group 1 carcinogen by IARC, leading to stringent regulations regarding its use in various industries.

Research Applications

-

Biological Studies

- Recent research has explored the interaction of this compound with biological systems, particularly its role in oxidative stress pathways.

- Studies have shown that it can inhibit histone deacetylase activity, affecting gene expression related to cell cycle regulation .

-

Environmental Impact Studies

- Investigations into soil contamination from industrial waste have highlighted the persistence of chromium compounds, including calcium chromate, in the environment.

- A case study conducted on contaminated sites revealed that remediation efforts must account for the long-term effects of hexavalent chromium on soil health .

Mechanism of Action

Calcium chromate dihydrate exerts its effects primarily through its oxidizing properties. The chromium (VI) center in the compound can oxidize organic and inorganic substances, leading to the formation of carbonyl compounds or metal oxides. The reduction of chromium (VI) to chromium (III) is a key pathway in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Calcium-Based Dihydrate Compounds

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

- Chemical Properties: Formula: CaCl₂·2H₂O vs. CaCrO₄·2H₂O. Solubility: 74–77% in water (highly hygroscopic) vs. ~50 g/100 mL for calcium chromate dihydrate . Stability: Stable under normal conditions but deliquescent ; this compound decomposes at 200°C to anhydrous CaCrO₄ .

- Applications :

- Safety: Calcium chloride dihydrate causes mild skin/eye irritation ; this compound is corrosive, carcinogenic, and environmentally hazardous .

Calcium Oxalate Dihydrate (CaC₂O₄·2H₂O)

- Chemical Properties :

- Hazards :

Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O)

- Chemical Properties :

- Reactivity: Non-oxidizing and chemically stable vs. strong oxidizing behavior in this compound .

Data Table: Key Properties of this compound vs. Similar Compounds

| Property | This compound | Calcium Chloride Dihydrate | Calcium Oxalate Dihydrate | Dicalcium Phosphate Dihydrate |

|---|---|---|---|---|

| Formula | CaCrO₄·2H₂O | CaCl₂·2H₂O | CaC₂O₄·2H₂O | CaHPO₄·2H₂O |

| Solubility (H₂O) | ~50 g/100 mL | 74–77% (hygroscopic) | 0.0067 g/100 mL | 0.02 g/100 mL |

| Thermal Stability | Decomposes at 200°C | Stable up to 175°C | Stable | Stable |

| Primary Hazards | Carcinogenic, oxidizing | Irritant, hygroscopic | Renal toxicity | Non-hazardous |

| Applications | Industrial oxidizer | Deicing, desiccant | Kidney stone component | Pharmaceutical excipient |

Research Findings and Contrasts

- Stability : this compound is less stable than its anhydrous form and other dihydrates like calcium chloride, decomposing readily upon heating .

- Toxicity: Chromium(VI) in this compound poses severe carcinogenic risks, unlike the non-toxic dicalcium phosphate dihydrate .

- Industrial vs. Biological Roles : this compound is exclusively industrial, while calcium oxalate dihydrate and dicalcium phosphate dihydrate have biological or pharmaceutical relevance .

Biological Activity

Calcium chromate dihydrate (CaCrO₄·2H₂O) is an inorganic compound that contains hexavalent chromium (Cr(VI)), known for its significant biological activity and associated health risks. This article explores the biological effects, mechanisms of action, and relevant case studies related to this compound, emphasizing its toxicity and potential carcinogenicity.

This compound is a yellow crystalline solid that is primarily used in industrial applications, including as a pigment and corrosion inhibitor. The compound acts as a strong oxidizing agent, which can lead to the oxidation of organic compounds and the reduction of Cr(VI) to Cr(III) within biological systems. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | CaCrO₄·2H₂O |

| Molecular Weight | 192.10 g/mol |

| Solubility | Slightly soluble in water |

| Oxidation States | Hexavalent (Cr(VI)), Trivalent (Cr(III)) |

Cellular Effects

The biological activity of this compound is largely attributed to its chromium content. Chromium(VI) is recognized for its high toxicity, particularly due to its ability to penetrate cellular membranes more effectively than Cr(III). Studies have shown that exposure to Cr(VI) can lead to oxidative stress, DNA damage, and ultimately carcinogenesis. The following points outline the key biological effects:

- Carcinogenicity : Calcium chromate has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans .

- Respiratory Effects : Inhalation exposure has been linked to chronic respiratory conditions and increased risk of lung cancer .

- Reproductive Toxicity : Long-term exposure may also result in reproductive and developmental defects .

The primary mechanism through which calcium chromate exerts its toxic effects involves the generation of reactive oxygen species (ROS) upon reduction from Cr(VI) to Cr(III). This process can lead to:

- DNA Damage : ROS can cause strand breaks and modifications in DNA bases, contributing to mutagenesis.

- Histone Modification : Calcium chromate has been shown to influence histone deacetylation, impacting gene expression regulation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Carcinogenic Risk Assessment : A study quantified the risk associated with airborne Cr(VI), estimating that continuous exposure at low concentrations could lead to significant increases in lung cancer cases .

- Environmental Impact : Research highlighted the contamination of soil with chromium residues from industrial processes, emphasizing the need for remediation strategies due to the persistent toxicity of hexavalent chromium .

- Occupational Exposure : A case study reported health outcomes among workers exposed to calcium chromate in manufacturing settings, revealing high incidences of respiratory diseases and skin allergies .

Q & A

Q. What is a reliable laboratory synthesis method for calcium chromate dihydrate?

this compound is synthesized via a salt metathesis reaction between sodium chromate (Na₂CrO₄) and calcium chloride (CaCl₂) in aqueous solution. The reaction proceeds as: Na₂CrO₄ + CaCl₂ → CaCrO₄ + 2 NaCl The dihydrate form (CaCrO₄·2H₂O) crystallizes from the solution under controlled temperature (20–25°C) and evaporation conditions. Post-synthesis, the product should be washed with cold water to remove residual salts and dried at ambient temperature to preserve hydration .

Q. Which characterization techniques are critical for identifying this compound?

- X-ray Diffraction (XRD): Primary method to confirm crystalline structure and phase purity (reference ICDD 00-01-0382 for CaCrO₄·2H₂O) .

- Thermogravimetric Analysis (TGA): Detects hydration states by observing mass loss at 150–195°C (water release) and phase transitions at 200°C (anhydrous CaCrO₄ formation) .

- Solubility Tests: Measure solubility in water (reported as ~4–5× higher than anhydrous CaCrO₄) to distinguish hydrates .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE): Use acid-resistant gloves, goggles, and lab coats due to its corrosive and oxidizing nature.

- Ventilation: Work in a fume hood to avoid inhalation of toxic chromium fumes released during heating.

- Incompatibility Warnings: Avoid contact with reducing agents (e.g., hydrazine, alcohols) or boron, which may cause explosive reactions .

Q. How does hydration state influence solubility in aqueous systems?

Hydration reduces lattice stability, increasing solubility. For example:

Q. What thermal decomposition steps occur in this compound?

- 150–195°C: Loss of two water molecules, forming anhydrous CaCrO₄.

- >200°C: Decomposition to chromium(III) oxide (Cr₂O₃) and calcium oxide (CaO), releasing oxygen. TGA coupled with mass spectrometry is recommended to track gas evolution (e.g., H₂O, O₂) .

Advanced Research Questions

Q. How do hydration states (mono-, di-, hemidihydrate) affect experimental reproducibility?

Hydration state stability follows: hemidihydrate > monohydrate > dihydrate . The dihydrate is prone to dehydration under ambient storage, leading to inconsistent solubility and reactivity data. To mitigate:

- Store samples in desiccators with controlled humidity.

- Validate hydration state via TGA before critical experiments .

Q. What advanced methods confirm dehydration mechanisms in this compound?

- In Situ XRD: Tracks structural changes during heating to correlate mass loss (TGA) with phase transitions.

- Isothermal Calorimetry: Quantifies enthalpy changes during dehydration.

- Mass Spectrometry (MS): Identifies evolved gases (e.g., H₂O) to distinguish decomposition pathways .

Q. How to resolve contradictions in reported solubility data for calcium chromate hydrates?

Contradictions often stem from:

- Uncontrolled hydration: Ensure phase purity via XRD/TGA before solubility tests.

- pH Dependence: Chromate solubility increases in acidic conditions (CrO₄²⁻ ↔ HCrO₄⁻). Standardize pH (e.g., pH 7.0 buffer) during measurements .

Q. What experimental design considerations are critical for dissolution kinetics studies?

- Temperature Control: Use water baths (±0.1°C) to isolate thermal effects.

- Agitation Speed: Standardize stirring to minimize boundary layer artifacts.

- Ionic Strength: Adjust with inert salts (e.g., NaCl) to mimic real matrices .

Q. How to identify and mitigate impurities in synthesized this compound?

- Electron Spectroscopy (EDS/XPS): Detects trace metals (e.g., Na⁺, K⁺) from reactants.

- Recrystallization: Purify by dissolving in minimal hot water and cooling slowly.

- ICP-MS: Quantifies chromium speciation (Cr⁶⁺ vs. Cr³⁺) to assess oxidation state integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.